molecular formula C13H9NO2 B12546165 3-Benzoylpyridine-2-carbaldehyde CAS No. 167961-86-6

3-Benzoylpyridine-2-carbaldehyde

Cat. No.: B12546165
CAS No.: 167961-86-6
M. Wt: 211.22 g/mol
InChI Key: HWXVJGUSZIGQNP-UHFFFAOYSA-N
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Description

3-Benzoylpyridine-2-carbaldehyde is an organic compound with the molecular formula C13H9NO It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a benzoyl group and the hydrogen atom at the third position is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpyridine-2-carbaldehyde typically involves the reaction of 3-benzoylpyridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3-benzoylpyridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: 3-Benzoylpyridine-2-carboxylic acid.

    Reduction: 3-Benzoylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzoylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoylpyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzoyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    Pyridine-2-carbaldehyde:

    Pyridine-3-carbaldehyde:

    Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has the formyl group at the fourth position.

Uniqueness: 3-Benzoylpyridine-2-carbaldehyde is unique due to the presence of both the benzoyl and formyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

167961-86-6

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-benzoylpyridine-2-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-9-12-11(7-4-8-14-12)13(16)10-5-2-1-3-6-10/h1-9H

InChI Key

HWXVJGUSZIGQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C=O

Origin of Product

United States

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